molecular formula C27H23FN6O2 B2878041 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031623-63-8

8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2878041
CAS No.: 1031623-63-8
M. Wt: 482.519
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Description

The compound 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative characterized by a fused heterocyclic core with a 2-fluorophenyl-substituted piperazine carbonyl group at position 8 and a para-tolyl (4-methylphenyl) substituent at position 3.

Properties

CAS No.

1031623-63-8

Molecular Formula

C27H23FN6O2

Molecular Weight

482.519

IUPAC Name

8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C27H23FN6O2/c1-17-6-8-18(9-7-17)24-25-29-26(35)20-11-10-19(16-23(20)34(25)31-30-24)27(36)33-14-12-32(13-15-33)22-5-3-2-4-21(22)28/h2-11,16,31H,12-15H2,1H3

SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine to form 1-(2-fluorophenyl)piperazine.

    Acylation: The piperazine derivative is then acylated using a suitable acyl chloride to introduce the carbonyl group.

    Cyclization: The acylated product undergoes cyclization with a triazoloquinazolinone precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group may yield p-carboxylic acid derivatives, while reduction of the carbonyl group would produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazoloquinazolinone derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Studies may focus on its activity against specific diseases or conditions, such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Key Physicochemical Properties (Hypothesized):
  • Molecular Formula : Likely C₂₆H₂₁FN₆O₂ (analogous to E543-0314 in ).
  • Molecular Weight : ~485–490 g/mol (based on structurally similar compounds in and ).
  • logP : ~3.5–4.0 (indicative of moderate lipophilicity, critical for blood-brain barrier penetration) .
Structural Analogues

The target compound belongs to the [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one family. Key analogues include:

Compound Name Substituents Molecular Weight logP Biological Activity Reference
E543-0314 3-(4-Cl-phenyl), 8-(4-phenylpiperazine-1-carbonyl) 484.94 3.54 Undisclosed (structural analogue)
E543-0471 3-(4-F-phenyl), 8-(4-(pyridin-2-yl)piperazine-1-carbonyl) 469.48 N/A Screening hit (biological activity undisclosed)
Savirin 3-(4-isopropylphenyl sulfonyl) N/A N/A Staphylococcus aureus antagonist
CGS 16228 9-Cl, 2-(2-F-phenyl) ([1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one) N/A N/A Benzodiazepine receptor antagonist (IC₅₀ = 4 nM)

Key Observations :

  • Piperazine Modifications : The 2-fluorophenylpiperazine in the target compound may enhance CNS receptor affinity compared to phenylpiperazine (E543-0314) or pyridinylpiperazine (E543-0471) due to fluorine’s electronegativity and steric effects .
  • Antimicrobial Potential: Savirin’s sulfonyl group confers antibacterial activity, whereas the target compound’s fluorophenyl-piperazine moiety may target different microbial pathways .
Physicochemical Properties
  • Lipophilicity : The target compound’s logP (~3.5) aligns with E543-0314 (logP = 3.54), suggesting favorable membrane permeability compared to more polar analogues like E543-0471 (pyridinylpiperazine likely reduces logP) .
  • Solubility : Low aqueous solubility (logSw ≈ -4.2 for E543-0314) is a limitation shared across this class, requiring formulation optimization for in vivo studies .

Biological Activity

The compound 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural composition includes a quinazolinone core fused with a triazole ring, a piperazine moiety, and a fluorophenyl substituent. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C₂₅H₂₄FN₅O₃
  • Molecular Weight : Approximately 482.52 g/mol
  • Key Functional Groups :
    • Piperazine ring
    • Triazole ring
    • Quinazolinone core
    • Fluorophenyl substituent

The presence of the fluorine atom is particularly noteworthy as it often enhances biological activity and metabolic stability due to its electronegative nature and small size.

While specific mechanisms for this compound remain largely uncharacterized, related compounds with similar structural features have shown promising biological activities:

  • Kinase Inhibition : The triazoloquinazolinone core has been investigated for its ability to inhibit kinases, which are crucial for cell signaling pathways. Such inhibition can lead to anti-cancer effects by disrupting the proliferation of cancer cells .
  • Interaction with Enzymes : The piperazine moiety may facilitate interactions with various enzymes involved in inflammatory responses and cancer cell proliferation pathways. Preliminary studies suggest that the compound could act as an anti-inflammatory agent .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance:

  • In vitro Studies : Compounds sharing structural similarities have demonstrated cytotoxic effects against cancer cells, suggesting that the quinazolinone and triazole components may contribute to their efficacy .

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are supported by its ability to interact with specific enzymes or receptors involved in inflammatory pathways. The fluorophenyl group may enhance binding affinity, thereby increasing the effectiveness of the compound in reducing inflammation .

Synthesis Methods

The synthesis of This compound typically involves multi-step processes:

  • Formation of the Piperazine Moiety : The initial step often includes the cyclization of appropriate amines.
  • Construction of the Quinazolinone Core : This may involve reactions such as cyclization or condensation reactions with suitable carbonyl compounds.
  • Triazole Ring Formation : The introduction of the triazole ring can be achieved through cycloaddition reactions involving azides and alkynes.

Each step requires careful optimization to achieve high yields and purity .

Case Study 1: Anticancer Activity Assessment

A study evaluating various derivatives of quinazolinones found that those incorporating a piperazine moiety exhibited enhanced cytotoxicity against human cancer cell lines. The study reported IC50 values indicating effective concentrations required to inhibit cell growth significantly .

Case Study 2: Inhibition of Kinases

Research focusing on kinase inhibitors revealed that compounds similar to the target molecule showed promising results in inhibiting specific kinases involved in oncogenic signaling pathways. These findings suggest that further exploration into this compound's kinase inhibition could yield valuable therapeutic insights .

Comparative Analysis Table

CompoundActivity TypeIC50 (µM)Notes
Compound AAnticancer10Effective against breast cancer cells
Compound BAnti-inflammatory15Inhibits COX enzymes
Target CompoundUnknownN/ARequires further investigation

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